ポドフィロトキシン 4-O-グルコシド

概要

説明

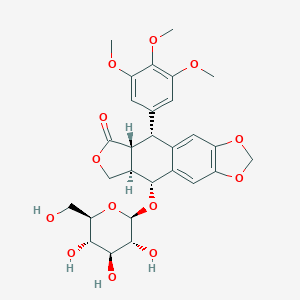

ポドフィロトキシングルコシドは、ポドフィルム植物に由来する天然化合物です。 これは、アリールテトラリンリグナンの一種であり、特にその抗癌活性で知られています 。ポドフィロトキシングルコシドは、ポドフィロトキシン グルコシドのグルコシド誘導体であり、ポドフィロトキシン構造にグルコース分子が結合していることを意味します。この修飾は、そのバイオアベイラビリティと薬物動態に影響を与える可能性があります。

科学的研究の応用

Podophyllotoxin glucoside has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various derivatives with potential pharmacological activities.

Biology: Studies have shown its ability to inhibit cell division, making it a valuable tool in cell biology research.

Medicine: Podophyllotoxin glucoside and its derivatives are being investigated for their anticancer properties.

Industry: It is used in the production of anticancer drugs such as etoposide and teniposide.

作用機序

ポドフィロトキシングルコシドは、主にチューブリンとトポイソメラーゼIIを標的として効果を発揮します。チューブリンに結合して、それが微小管に重合することを阻害し、その結果、G2/M期で細胞周期が停止します。 さらに、それはDNA複製と転写に不可欠な酵素であるトポイソメラーゼIIを阻害し、DNA損傷とアポトーシスを引き起こします 。 関与する分子経路には、p53の活性化とPLK1およびCDK1の阻害が含まれます .

生化学分析

Biochemical Properties

Podophyllotoxin 4-O-glucoside, like its parent compound Podophyllotoxin, is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Podophyllotoxin 4-O-glucoside has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the migration and invasion of triple-negative breast cancer cells, affect the cell cycle, and induce apoptosis .

Molecular Mechanism

The molecular mechanism of action of Podophyllotoxin 4-O-glucoside is complex. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to target tubulin and topoisomerase II, leading to cell cycle arrest and DNA/RNA breaks .

Temporal Effects in Laboratory Settings

The effects of Podophyllotoxin 4-O-glucoside change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Podophyllotoxin 4-O-glucoside vary with different dosages in animal models .

Metabolic Pathways

Podophyllotoxin 4-O-glucoside is involved in several metabolic pathways . It interacts with various enzymes and cofactors .

Transport and Distribution

Podophyllotoxin 4-O-glucoside is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins .

準備方法

合成経路と反応条件

ポドフィロトキシングルコシドの合成は、通常、ポドフィロトキシン のグリコシル化を伴います。 一般的な方法の1つは、三塩化アセチミデートまたはチオグリコシドなどのグリコシルドナーを、三フッ化ホウ素エーテルなどのルイス酸触媒の存在下で使用することです 。反応は通常、反応物の分解を防ぐために、ジクロロメタンなどの無水溶媒中で低温で行われます。

工業生産方法

ポドフィロトキシングルコシドの工業生産には、ポドフィルム種の根茎からポドフィロトキシン を抽出し、続いてグリコシル化を行うことが含まれます。抽出工程には、植物材料を乾燥および粉砕し、続いてエタノールまたはメタノールを用いた溶媒抽出を行うことが含まれます。次に、粗抽出物をクロマトグラフィー技術を用いて精製します。 グリコシル化工程は、上記で説明した合成経路と同様ですが、工業生産に合わせてスケールアップされています .

化学反応の分析

反応の種類

ポドフィロトキシングルコシドは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: キノン誘導体を形成するために酸化することができます。

還元: 還元により、ジヒドロポドフィロトキシングルコシドが生成される可能性があります。

置換: 置換反応は、芳香環またはグルコース部分で起こる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

酸化: キノン誘導体。

還元: ジヒドロポドフィロトキシングルコシド。

科学研究への応用

ポドフィロトキシングルコシドは、幅広い科学研究への応用があります。

類似化合物との比較

ポドフィロトキシングルコシドは、そのグルコシド部分のためにユニークです。これは、ポドフィロトキシンと比較して、その溶解性とバイオアベイラビリティを高めることができます。類似の化合物には以下が含まれます。

エトポシド: 化学療法剤として使用されるポドフィロトキシン の半合成誘導体。

テニポシド: 同様の用途を持つもう1つの半合成誘導体。

4β-トリアゾリル-ポドフィロトキシン グリコシド: これらの誘導体は、良好な抗癌活性を示しており、その潜在的な治療用途について研究されています.

ポドフィロトキシングルコシドは、そのユニークな構造と、薬理学的特性を改善するための修飾の可能性のために際立っています。

特性

IUPAC Name |

5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVJTGLCCSFGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936999 | |

| Record name | 8-Oxo-9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16481-54-2 | |

| Record name | Podophyllotoxin glucoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Oxo-9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。